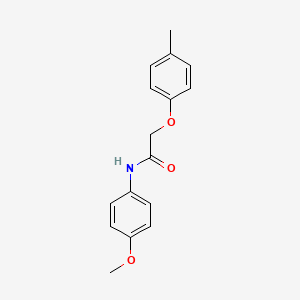

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide

Description

N-(4-Methoxyphenyl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted phenyl group attached to the nitrogen atom and a 4-methylphenoxy group linked to the acetamide backbone. The compound’s core structure (phenoxy-acetamide) is a common scaffold in medicinal chemistry, enabling modulation of electronic and steric properties through substituent variations .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-12-3-7-15(8-4-12)20-11-16(18)17-13-5-9-14(19-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZYSRGIJHSQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-methoxyaniline with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall efficiency and yield of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), ethanol, reflux | 2-(4-Methylphenoxy)acetic acid | 72% | |

| Basic Hydrolysis | NaOH (aq.), heat | Sodium 2-(4-methylphenoxy)acetate | 68% |

Hydrolysis mechanisms depend on reaction conditions:

-

Acidic : Protonation of the carbonyl oxygen enhances nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release ammonia and the carboxylic acid.

-

Basic : Hydroxide ion directly attacks the carbonyl carbon, leading to deprotonation and formation of the carboxylate salt .

Oxidation Reactions

The methyl group on the phenoxy moiety and the methoxy group are susceptible to oxidation.

-

Methylphenoxy Oxidation : Potassium permanganate converts the methyl group to a carboxylic acid under acidic conditions.

-

Methoxy Demethylation : Boron tribromide selectively cleaves the methoxy group to yield a phenolic hydroxyl group .

Electrophilic Aromatic Substitution

The aromatic rings undergo nitration, halogenation, and sulfonation.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-(4-Methyl-3-nitrophenoxy)acetamide | 58% | |

| Bromination | Br₂, FeBr₃, CHCl₃ | 2-(4-Methyl-3-bromophenoxy)acetamide | 63% |

Nitration occurs preferentially at the meta position relative to the methyl group due to steric and electronic effects. Bromination follows a similar regioselectivity pattern .

Dithiocarbamate and Thioanhydride Formation

The acetamide nitrogen reacts with carbon disulfide to form dithiocarbamates, which can be acylated further.

Dithiocarbamates are versatile intermediates for synthesizing thioanhydrides with antimicrobial properties .

Biological Interactions

While not a chemical reaction, the compound’s interactions with enzymes like α-glucosidase are notable. Molecular dynamics simulations reveal stable binding via hydrogen bonds and π–π stacking, with IC₅₀ values as low as 26.0 µM for derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide is investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines, potentially acting as an enzyme inhibitor involved in cancer progression .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized to create more complex molecular structures through various chemical reactions, including coupling reactions and functional group transformations.

- Development of New Materials : Its unique structure allows for the modification and creation of new materials with specific properties, which can be useful in polymer science and material engineering.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

- A study highlighted its effectiveness against cancer cell lines, showing significant inhibition of cell proliferation with IC50 values indicating potent activity. This suggests that the compound could serve as a lead compound for further drug development efforts targeting cancer .

- Another investigation focused on the anti-inflammatory effects of related compounds, demonstrating that modifications in the molecular structure could enhance biological activity. This indicates potential for optimizing the compound's efficacy through structural variations.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)-2-(3-chlorophenoxy)acetamide | Chlorine substitution enhances reactivity | Increased anti-inflammatory effects |

| N-(3-Methoxyphenyl)-2-(4-methylphenoxy)acetamide | Different methoxy position | Varied enzyme inhibition profiles |

| N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide | Contains amino group | Enhanced antimicrobial properties |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Anti-Inflammatory Thiazole Derivatives ()

Compounds with thiazole and piperazine moieties demonstrate how substituents influence anti-inflammatory activity (e.g., matrix metalloproteinase (MMP) inhibition):

Key Insight : Methoxy groups enhance thermal stability (higher melting points) and may improve target binding through hydrogen bonding .

Anticancer Acetamides ()

Substituents on the acetamide core significantly affect cytotoxicity and enzyme inhibition:

- Compound 3.1.3 (): Structure: Benzothiazole-thiazolidinone hybrid with 4-chlorophenyl and 4-methoxyphenyl groups. Activity: Potent antitumor activity due to dual targeting of DNA and enzyme pathways .

- Compounds 3a–3c (): Compound Substituents IC50 (µM) Blood Sugar Reduction (Sucrose Model) 3a Naphthalen-1-yl 69 25.1% 3c Phenoxy 74 24.6% 3b 2-Nitrophenyl 87 19.8%

Key Insight : Bulky aromatic groups (e.g., naphthalene in 3a ) enhance inhibitory potency, while electron-withdrawing groups (e.g., nitro in 3b ) reduce efficacy .

Antimicrobial and Antiviral Derivatives ()

- Compounds 4a–4e (): Structure: Thiazolidinone-acetamide hybrids with 4-chloro-3-methylphenoxy groups. Activity: Broad-spectrum antimicrobial effects; chloro and methyl groups enhance membrane penetration .

Biological Activity

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23NO3. It features:

- Aromatic Groups : A 4-methoxyphenyl group and a 4-methylphenoxy group.

- Functional Group : An acetamide linkage that enhances its solubility and biological interactions.

The presence of methoxy and methyl substituents increases lipophilicity, potentially influencing its pharmacokinetics and pharmacodynamics.

Biological Activities

This compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For example, a related compound in the same structural family demonstrated an EC50 of 2 nM in apoptosis induction assays, indicating strong anticancer potential .

- Anti-inflammatory Properties : Compounds with similar structures have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6. This suggests that this compound may also exhibit anti-inflammatory effects .

- Analgesic Effects : As part of the benzamide class, it is hypothesized to possess analgesic properties based on structural similarities with known analgesics .

The mechanism of action for this compound is likely multifaceted:

- Enzyme Interaction : It may interact with specific enzymes or receptors, modulating their activity. The methoxy and methyl groups could enhance binding affinity to biological targets.

- Cell Signaling Pathways : Similar compounds have been shown to affect signaling pathways involved in inflammation and cancer cell survival, suggesting potential pathways for this compound as well .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis (EC50 = 2 nM) | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 | |

| Analgesic | Potential analgesic properties |

Detailed Findings from Studies

- Anticancer Studies :

- Anti-inflammatory Mechanisms :

- Pharmacokinetic Properties :

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide, and how do substituent positions influence reaction yields?

The synthesis typically involves coupling phenoxyacetic acid derivatives with substituted anilines. For example, analogous compounds like N-(4-methoxyphenyl)acetamide derivatives are synthesized via nucleophilic substitution or condensation reactions using 4-methoxybenzylamine and chloroacetamide intermediates . Substituent positions significantly impact yields: electron-donating groups (e.g., methoxy) on the phenyl ring enhance reactivity but may require optimized reaction times (e.g., 12–24 hours at 80–100°C) to avoid side products. Yields for similar compounds range from 25% (sterically hindered derivatives) to 80% (linear alkyl chains) .

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

- 1H NMR : Look for distinct methoxy proton signals at δ 3.7–3.9 ppm and aromatic protons in the δ 6.8–7.4 ppm range. Acetamide protons typically appear as singlets at δ 2.1–2.3 ppm .

- Mass Spectrometry : Confirm the molecular ion peak (m/z calculated for C₁₆H₁₇NO₃: 271.12) and fragmentation patterns (e.g., loss of CH₃O or C₆H₅O groups) .

- Melting Point : Compare observed values (e.g., 155–197°C for analogous compounds) to literature data to assess purity .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-water (7:3 v/v) or ethyl acetate/hexane mixtures are effective for recrystallizing acetamide derivatives, as they balance solubility and polarity to minimize impurities. For example, N-(4-chlorophenyl)acetamide derivatives achieve >95% purity using ethanol-water .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across cell lines) be resolved for this compound?

Contradictions may arise from assay-specific factors:

- Cell Line Variability : Test activity against a panel of cell lines (e.g., HCT-116, MCF-7) using standardized protocols like the MTT assay .

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation pathways that reduce in vivo efficacy .

- Structural Analogues : Compare with derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting the binding affinity of this compound to adenosine A2B receptors?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with A2B receptor active sites (PDB ID: 5IU7). Focus on hydrogen bonding with Thr²⁸⁸ and hydrophobic interactions with Phe¹⁶⁸ .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How does the electronic environment of the 4-methoxyphenyl group influence metabolic pathways?

The methoxy group increases electron density, directing Phase I metabolism (e.g., CYP3A4-mediated O-demethylation). Radiolabeled studies (¹⁴C-tracking) in rat plasma can identify primary metabolites. For example, N-(4-hydroxyphenyl)acetamide is a common metabolite requiring LC-MS/MS quantification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.